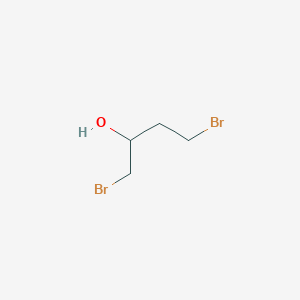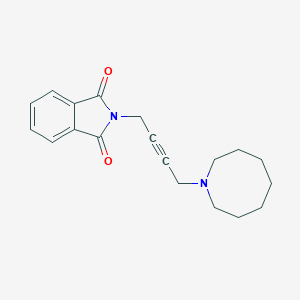
6H-Cyclohepta(b)quinoline, 2,4-dichloro-11-(3-(dimethylamino)propoxy)-7,8,9,10-tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6H-Cyclohepta(b)quinoline, 2,4-dichloro-11-(3-(dimethylamino)propoxy)-7,8,9,10-tetrahydro- is a synthetic compound that has garnered significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Mécanisme D'action
The mechanism of action of 6H-Cyclohepta(b)quinoline, 2,4-dichloro-11-(3-(dimethylamino)propoxy)-7,8,9,10-tetrahydro- is not fully understood. However, studies have suggested that it may exert its anticancer activity by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and transcription. It has also been proposed that the compound may induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 6H-Cyclohepta(b)quinoline, 2,4-dichloro-11-(3-(dimethylamino)propoxy)-7,8,9,10-tetrahydro- can induce various biochemical and physiological effects. It has been reported to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the activity of topoisomerase II. Additionally, it has been shown to possess antimalarial activity by inhibiting the growth of Plasmodium falciparum.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6H-Cyclohepta(b)quinoline, 2,4-dichloro-11-(3-(dimethylamino)propoxy)-7,8,9,10-tetrahydro- in lab experiments is its potential as an anticancer and antimalarial agent. However, there are also some limitations associated with its use. For example, the compound has low solubility in water, which can make it challenging to work with in some experiments. Additionally, the compound has a relatively low yield in the synthesis process, which can limit its availability for research purposes.
Orientations Futures
There are several future directions for research involving 6H-Cyclohepta(b)quinoline, 2,4-dichloro-11-(3-(dimethylamino)propoxy)-7,8,9,10-tetrahydro-. One area of interest is the development of more efficient synthesis methods that can improve the yield of the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in other fields, such as materials science and organic synthesis. Finally, there is a need for more in-depth studies to evaluate the safety and toxicity of the compound in vivo.
Méthodes De Synthèse
The synthesis of 6H-Cyclohepta(b)quinoline, 2,4-dichloro-11-(3-(dimethylamino)propoxy)-7,8,9,10-tetrahydro- involves a multi-step process that includes the reaction of 2,4-dichloroquinoline with 3-dimethylaminopropyl chloride followed by reduction with sodium borohydride. The final product is obtained through a cyclization reaction using 1,3-dibromo-5,5-dimethylhydantoin and potassium carbonate. The overall yield of the synthesis is reported to be around 20%.
Applications De Recherche Scientifique
6H-Cyclohepta(b)quinoline, 2,4-dichloro-11-(3-(dimethylamino)propoxy)-7,8,9,10-tetrahydro- has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity by inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been reported to possess antimalarial activity by inhibiting the growth of Plasmodium falciparum, the parasite responsible for causing malaria.
Propriétés
Numéro CAS |
18833-64-2 |
|---|---|
Nom du produit |
6H-Cyclohepta(b)quinoline, 2,4-dichloro-11-(3-(dimethylamino)propoxy)-7,8,9,10-tetrahydro- |
Formule moléculaire |
C19H24Cl2N2O |
Poids moléculaire |
367.3 g/mol |
Nom IUPAC |
3-[(2,4-dichloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-yl)oxy]-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C19H24Cl2N2O/c1-23(2)9-6-10-24-19-14-7-4-3-5-8-17(14)22-18-15(19)11-13(20)12-16(18)21/h11-12H,3-10H2,1-2H3 |
Clé InChI |
CNMATGDNCXDLTI-UHFFFAOYSA-N |
SMILES |
CN(C)CCCOC1=C2CCCCCC2=NC3=C1C=C(C=C3Cl)Cl |
SMILES canonique |
CN(C)CCCOC1=C2CCCCCC2=NC3=C1C=C(C=C3Cl)Cl |
Autres numéros CAS |
18833-64-2 |
Synonymes |
2,4-Dichloro-11-[3-(dimethylamino)propoxy]-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl 2-[(4R,6R)-6-[2-[2-(2-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B104621.png)
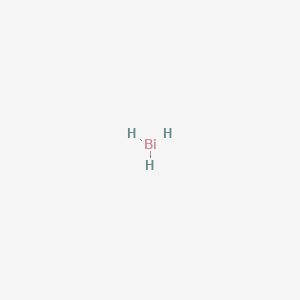
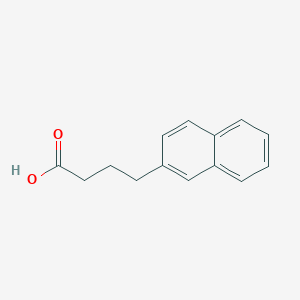

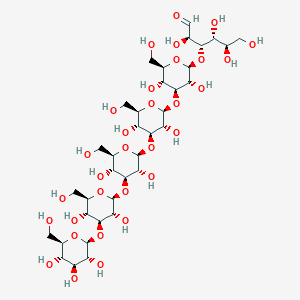

![3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B104644.png)
![[1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate](/img/structure/B104646.png)

